2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine
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Overview
Description
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethoxyethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-4-(1-ethoxyethenyl)-6-methylpyrimidine or 2-thio-4-(1-ethoxyethenyl)-6-methylpyrimidine.
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 2-chloro-4-(1-ethoxyethyl)-6-methylpyrimidine.
Scientific Research Applications
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral or anticancer agents.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyethenyl group may also participate in covalent bonding with biological molecules, leading to alterations in their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine: Similar structure but with a fluorine atom at the 5-position.
2-Chloro-4-(1-ethoxyethenyl)-5-methoxypyrimidine: Similar structure but with a methoxy group at the 5-position.
2-Chloro-4-(1-ethoxyethenyl)aniline: Similar structure but with an aniline group instead of a methyl group.
Uniqueness
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine is unique due to the presence of the ethoxyethenyl group at the 4-position and the methyl group at the 6-position. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H11ClN2O/c1-4-13-7(3)8-5-6(2)11-9(10)12-8/h5H,3-4H2,1-2H3 |
InChI Key |
JWPMWJWOACMBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=NC(=NC(=C1)C)Cl |
Origin of Product |
United States |
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